1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole
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Overview
Description
1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a phenyl group with an ethenyl substituent, a long undecyl chain, and an imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the phenyl and undecyl substituents. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines under basic conditions.
Introduction of the Phenyl Group: The phenyl group with an ethenyl substituent can be introduced via a Friedel-Crafts alkylation reaction, where the imidazole ring is alkylated with 4-ethenylbenzyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Undecyl Chain: The undecyl chain can be introduced through a nucleophilic substitution reaction, where the imidazole derivative is reacted with an undecyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole undergoes various chemical reactions, including:
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nitrating agents in the presence of catalysts like Lewis acids.
Major Products Formed:
Scientific Research Applications
1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole involves its interaction with molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular processes such as DNA synthesis and repair, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
1-[(4-Ethenylphenyl)methyl]-1H-imidazole: Lacks the undecyl chain, making it less hydrophobic and potentially less effective in certain applications.
1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole:
Uniqueness: 1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole is unique due to its long undecyl chain, which enhances its hydrophobicity and may improve its interaction with lipid membranes and hydrophobic pockets in proteins .
Properties
CAS No. |
78430-94-1 |
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Molecular Formula |
C23H34N2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-2-undecylimidazole |
InChI |
InChI=1S/C23H34N2/c1-3-5-6-7-8-9-10-11-12-13-23-24-18-19-25(23)20-22-16-14-21(4-2)15-17-22/h4,14-19H,2-3,5-13,20H2,1H3 |
InChI Key |
ZNBGLRLMJCONPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NC=CN1CC2=CC=C(C=C2)C=C |
Origin of Product |
United States |
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